

An In-depth Technical Guide to the ^1H NMR Spectrum of α -Bromopropiophenone

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Compound of Interest

Compound Name: *Phenyl 2-bromo-2-propyl ketone*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of α -bromopropiophenone (2-bromo-1-phenylpropan-1-one). Due to the limited availability of public, comprehensive experimental ^1H NMR data for α -bromopropiophenone, this guide presents a plausible, theoretically derived spectrum based on established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for researchers working with this and structurally related compounds.

Predicted ^1H NMR Spectral Data

The expected ^1H NMR spectrum of α -bromopropiophenone would display distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with the electronegative bromine atom and the carbonyl group playing significant roles in deshielding adjacent protons.

Below is a summary of the predicted quantitative ^1H NMR data for α -bromopropiophenone.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a	~ 1.9 - 2.1	Doublet (d)	~ 6.8	3H
H-b	~ 5.2 - 5.4	Quartet (q)	~ 6.8	1H
H-c, H-d, H-e	~ 7.4 - 7.7	Multiplet (m)	-	5H

Signal Assignment and Interpretation

The predicted splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons.

- Methyl Protons (H-a): The three protons of the methyl group are chemically equivalent. They are coupled to the single proton on the adjacent chiral carbon (H-b), resulting in a doublet.
- Methine Proton (H-b): This proton is coupled to the three protons of the methyl group (H-a), leading to a quartet. Its chemical shift is significantly downfield due to the deshielding effects of both the adjacent bromine atom and the carbonyl group.
- Aromatic Protons (H-c, H-d, H-e): The five protons on the phenyl ring would appear as a complex multiplet in the aromatic region of the spectrum. The ortho protons (H-c) are expected to be the most deshielded due to the proximity to the carbonyl group.

Experimental Protocol for ^1H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ^1H NMR spectrum of a solid organic compound like α -bromopropiophenone.

3.1. Sample Preparation

- Weigh approximately 5-10 mg of the solid α -bromopropiophenone sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent's protons.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

3.2. Instrument Parameters and Data Acquisition

- The ^1H NMR spectrum should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
- A standard single-pulse experiment is typically sufficient for acquiring a ^1H NMR spectrum.
- Key acquisition parameters to be set include:
 - Number of scans: 16 to 64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
 - Relaxation delay: A delay of 1-2 seconds between scans is usually sufficient.
 - Acquisition time: Typically 2-4 seconds.
 - Spectral width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

3.3. Data Processing

- The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform.
- The spectrum should be phased to ensure all peaks are in the absorptive mode.
- The baseline of the spectrum should be corrected to be flat.

- The spectrum is then referenced to the TMS signal at 0 ppm.
- Integration of the signals is performed to determine the relative number of protons giving rise to each peak.
- The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are reported in Hertz (Hz).

Visualization of Molecular Structure and Proton Assignments

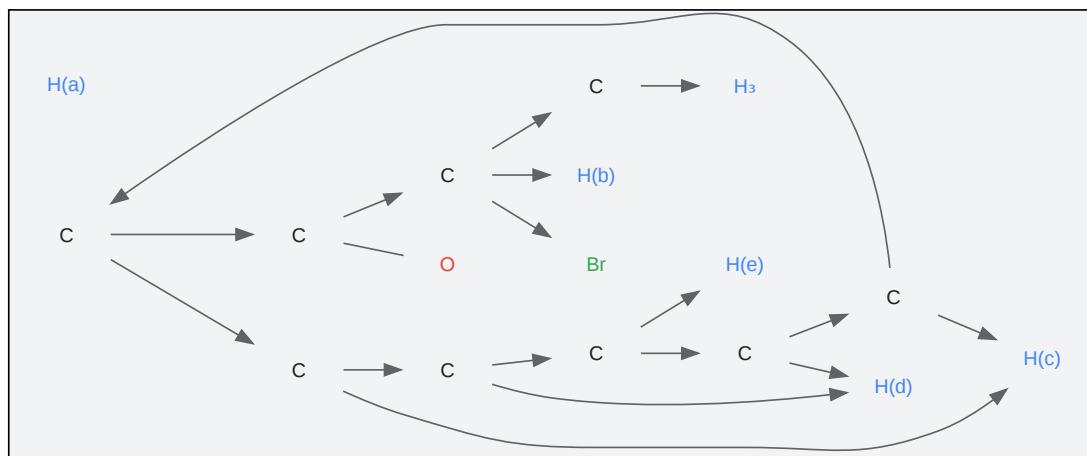
The following diagram illustrates the molecular structure of α -bromopropiophenone with the assigned protons.

Proton Assignments

H(c,d,e): Aromatic Protons

H(b): Methine Proton

H(a): Methyl Protons



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Caption: Molecular structure of α -bromopropiophenone with proton assignments.

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